Dimethyl deca-3,7-dienedioate Dimethyl deca-3,7-dienedioate
Brand Name: Vulcanchem
CAS No.: 81134-11-4
VCID: VC20599169
InChI: InChI=1S/C12H18O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h5-8H,3-4,9-10H2,1-2H3
SMILES:
Molecular Formula: C12H18O4
Molecular Weight: 226.27 g/mol

Dimethyl deca-3,7-dienedioate

CAS No.: 81134-11-4

Cat. No.: VC20599169

Molecular Formula: C12H18O4

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl deca-3,7-dienedioate - 81134-11-4

Specification

CAS No. 81134-11-4
Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
IUPAC Name dimethyl deca-3,7-dienedioate
Standard InChI InChI=1S/C12H18O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h5-8H,3-4,9-10H2,1-2H3
Standard InChI Key YXVOMQZYLIMCPJ-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC=CCCC=CCC(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Dimethyl deca-3,7-dienedioate is systematically named as dimethyl (3E,7E)-deca-3,7-dienedioate under IUPAC guidelines, reflecting the trans-configuration of its double bonds. Its molecular formula is C₁₂H₁₈O₄, with a molecular weight of 226.27 g/mol . The compound’s structure consists of a ten-carbon backbone with double bonds at positions 3 and 7, esterified at both termini with methyl groups (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₈O₄
Exact Mass226.121 Da
Topological Polar Surface Area52.6 Ų
LogP (Octanol-Water)2.01

Stereochemical Considerations

The E (trans) configuration of the double bonds is critical for the compound’s geometric isomerism. Analogous structures like dimethyl deca-2,8-dienedioate exhibit similar stereochemical rigidity, which influences their reactivity in cycloaddition and polymerization reactions . Computational models predict that the 3,7-diene isomer would adopt an extended conformation, minimizing steric hindrance between the ester groups and unsaturated centers .

Synthesis and Reaction Pathways

Esterification of Decadienedioic Acid

  • Chemoselective acylation: Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid groups for esterification .

  • Stepwise coupling: Sequential reaction with methyl alcohol to ensure high regioselectivity and yield .

Table 2: Representative Synthesis Conditions

ReagentRoleTemperatureYield
DCC/DMAPCarboxylic acid activation0°C → RT70–85%
MethanolNucleophileReflux>90%

Intramolecular Cyclization Strategies

The conjugated diene system in dimethyl deca-3,7-dienedioate lends itself to cyclization reactions. For example, Stille coupling—a palladium-catalyzed cross-coupling reaction—has been employed to synthesize macrocyclic lactones from similar diesters . In one protocol:

  • Iodostannane intermediates are generated by reacting vinylstannanes with iodinated pentenoic acids.

  • Pd₂(dba)₃·CHCl₃ and triphenylarsine facilitate intramolecular coupling, yielding macrocycles with controlled ring sizes .

Physicochemical Properties

Spectral Characterization

While experimental data for the 3,7-diene isomer is unavailable, related compounds exhibit distinctive NMR and IR profiles:

  • ¹H NMR: Resonances at δ 5.3–5.5 ppm (olefinic protons), δ 3.6–3.7 ppm (methoxy groups), and δ 2.3–2.5 ppm (allylic protons) .

  • ¹³C NMR: Peaks near δ 170 ppm (ester carbonyls) and δ 125–130 ppm (sp² carbons) .

  • IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .

Thermal Stability and Phase Behavior

The compound’s thermal stability is inferred from analogs like dimethyl deca-2,8-dienedioate, which decomposes above 200°C without melting . Differential scanning calorimetry (DSC) of similar diesters reveals glass transition temperatures (Tg) near -20°C, suggesting flexibility in the aliphatic chain .

Applications in Materials Science

Polymer Precursors

The diene groups in dimethyl deca-3,7-dienedioate enable participation in Diels-Alder reactions, forming cross-linked polymers. For instance:

  • Thermosetting resins: Reacting the diester with dienophiles like maleimides yields networks with high thermal stability .

  • Elastomers: Copolymerization with styrene or acrylates enhances mechanical flexibility .

Macrocyclic Compound Synthesis

The compound’s ester groups and conjugated dienes make it a candidate for synthesizing macrodiolides. Intramolecular Stille coupling of iodostannane derivatives has produced 16- to 24-membered rings with >60% efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator